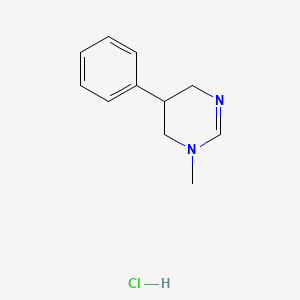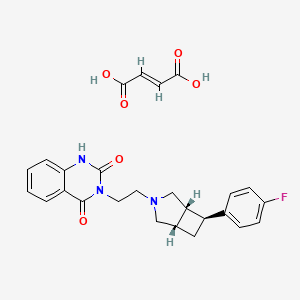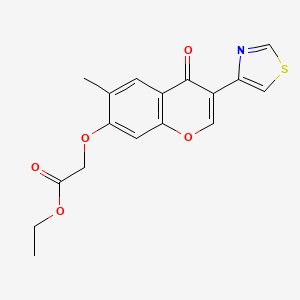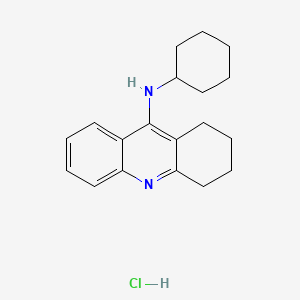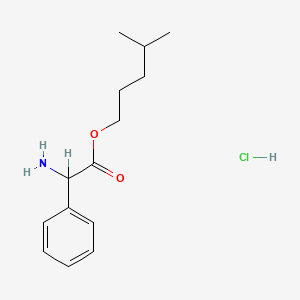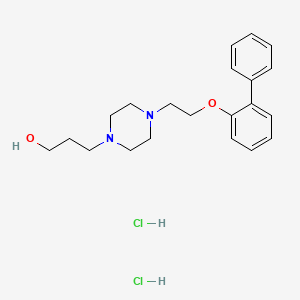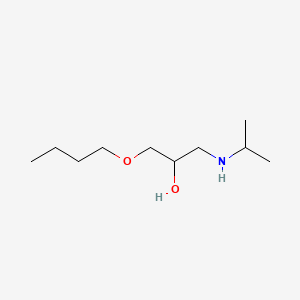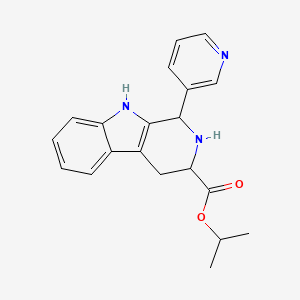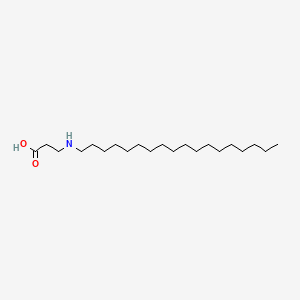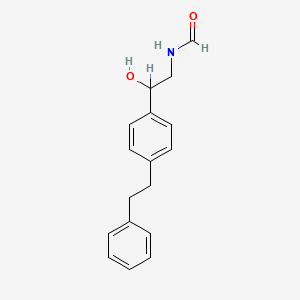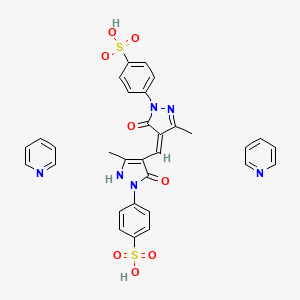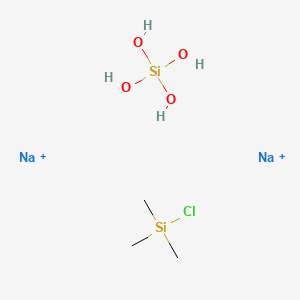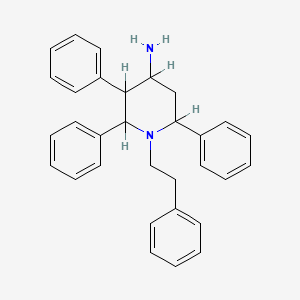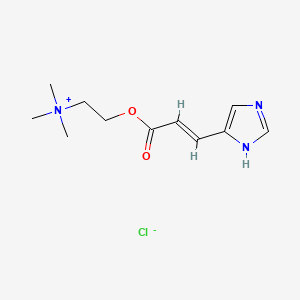
Murexine chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Murexine chloride can be synthesized both naturally and synthetically. The natural product is extracted from the hypobranchial bodies of molluscs using acetone . The synthetic product is obtained through a series of chemical reactions involving the esterification of urocanic acid with choline . The procedure developed by Pasini, Vercellone, and Erspamer (1952) has been improved over time to increase the yield and purity of the synthetic product .
Industrial Production Methods: Industrial production of this compound involves the large-scale synthesis of the compound using the improved synthetic procedures. The process includes the esterification of urocanic acid with choline under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Murexine chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: this compound can be reduced to its corresponding alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under controlled conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced alcohol forms of the compound.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
Murexine chloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study esterification and other organic reactions.
Mechanism of Action
Murexine chloride exerts its effects primarily through its action on nicotinic acetylcholine receptors. It acts as a neuromuscular blocking agent by binding to these receptors and inhibiting the transmission of nerve impulses to muscles . This results in muscle relaxation and paralysis, which is useful in various medical applications .
Comparison with Similar Compounds
Murexine chloride is unique in its structure and pharmacological properties. Similar compounds include:
Suxamethonium: A depolarizing neuromuscular blocker with similar but less potent effects compared to this compound.
Dihydromurexine: A derivative of murexine with slightly different pharmacological properties.
Senecioylcholine: Another choline ester with neuromuscular blocking activity.
This compound stands out due to its strong nicotinic action and its natural occurrence in molluscs, making it a valuable compound for both research and therapeutic applications .
Properties
CAS No. |
6209-43-4 |
|---|---|
Molecular Formula |
C11H18ClN3O2 |
Molecular Weight |
259.73 g/mol |
IUPAC Name |
2-[(E)-3-(1H-imidazol-5-yl)prop-2-enoyl]oxyethyl-trimethylazanium;chloride |
InChI |
InChI=1S/C11H17N3O2.ClH/c1-14(2,3)6-7-16-11(15)5-4-10-8-12-9-13-10;/h4-5,8-9H,6-7H2,1-3H3;1H |
InChI Key |
OQOXQLPPFSCVCG-UHFFFAOYSA-N |
Isomeric SMILES |
C[N+](C)(C)CCOC(=O)/C=C/C1=CN=CN1.[Cl-] |
Canonical SMILES |
C[N+](C)(C)CCOC(=O)C=CC1=CN=CN1.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


